molecular formula C11H13ClN2O3 B7595359 2-[(4-chloro-1H-pyrrole-2-carbonyl)amino]cyclopentane-1-carboxylic acid

2-[(4-chloro-1H-pyrrole-2-carbonyl)amino]cyclopentane-1-carboxylic acid

Cat. No. B7595359
M. Wt: 256.68 g/mol
InChI Key: HKXDMPICJFHOHW-UHFFFAOYSA-N
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Description

2-[(4-chloro-1H-pyrrole-2-carbonyl)amino]cyclopentane-1-carboxylic acid is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the development of new drugs. This compound is also known as CPCC or cyclopentane carboxylic acid and is synthesized using a specific method that involves the use of various reagents and solvents. In

Mechanism of Action

The mechanism of action of CPCC is not fully understood, but it is believed to inhibit the activity of enzymes involved in the biosynthesis of essential molecules such as nucleic acids and proteins. CPCC has been shown to inhibit the activity of bacterial DNA gyrase, an enzyme that is essential for bacterial replication. Additionally, CPCC has been shown to inhibit the activity of fungal and viral enzymes, making it a promising candidate for the treatment of infectious diseases.
Biochemical and Physiological Effects:
CPCC has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and viruses, making it a promising candidate for the treatment of infectious diseases. Additionally, CPCC has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for cancer treatment. CPCC has also been shown to have neuroprotective properties, making it a potential candidate for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

The advantages of using CPCC in lab experiments include its high purity and yield, making it suitable for scientific research applications. Additionally, CPCC has been extensively studied for its potential applications in the development of new drugs, making it a promising candidate for further research. The limitations of using CPCC in lab experiments include its limited solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, CPCC has not been extensively studied in vivo, making it difficult to determine its potential toxicity and side effects.

Future Directions

There are many future directions for research on CPCC. One potential direction is the development of new drugs based on CPCC, particularly for the treatment of infectious diseases and cancer. Additionally, further research is needed to fully understand the mechanism of action of CPCC and its potential applications in the treatment of neurological disorders. Further studies are also needed to determine the potential toxicity and side effects of CPCC in vivo. Overall, CPCC is a promising compound with a wide range of potential applications in scientific research and drug development.

Synthesis Methods

The synthesis of CPCC involves the reaction of 4-chloropyrrole-2-carboxylic acid with cyclopentanone in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form the final product, CPCC. The reaction is typically carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature. This method yields a high purity and yield of CPCC, making it suitable for scientific research applications.

Scientific Research Applications

CPCC has been extensively studied for its potential applications in the development of new drugs. It has been shown to have antibacterial, antifungal, and antiviral properties, making it a promising candidate for the treatment of infectious diseases. CPCC has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, CPCC has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease, as it has been shown to have neuroprotective properties.

properties

IUPAC Name

2-[(4-chloro-1H-pyrrole-2-carbonyl)amino]cyclopentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O3/c12-6-4-9(13-5-6)10(15)14-8-3-1-2-7(8)11(16)17/h4-5,7-8,13H,1-3H2,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKXDMPICJFHOHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)NC(=O)C2=CC(=CN2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-chloro-1H-pyrrole-2-carbonyl)amino]cyclopentane-1-carboxylic acid

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